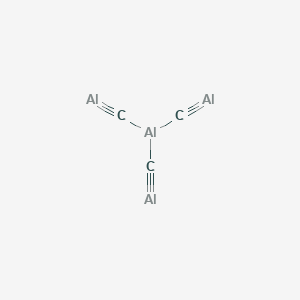
Tris(alumanylidynemethyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(alumanylidynemethyl)alumane is a unique organoaluminum compound characterized by its complex structure and significant reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(alumanylidynemethyl)alumane typically involves the reaction of aluminum trichloride with lithium dimethylamide. The process is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows:
AlCl3+3LiNMe2→Al(NMe2)3+3LiCl
Industrial Production Methods: On an industrial scale, the production of this compound requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of air and moisture. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(alumanylidynemethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The compound can participate in substitution reactions where the dimethylamino groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used to replace the dimethylamino groups.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Lower oxidation state aluminum compounds.
Substitution: Various substituted aluminum compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(alumanylidynemethyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoaluminum compounds and as a catalyst in polymerization reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which Tris(alumanylidynemethyl)alumane exerts its effects involves the interaction of its aluminum centers with various substrates. The aluminum atoms act as Lewis acids, facilitating the formation of new bonds and the activation of substrates. This reactivity is crucial in catalysis and the formation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Tris(dimethylamino)aluminum: Similar in structure but with different reactivity and applications.
Aluminum trichloride: A simpler aluminum compound with broader industrial applications.
Aluminum isopropoxide: Used in organic synthesis and as a catalyst in various reactions.
Uniqueness: Tris(alumanylidynemethyl)alumane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in specialized applications in chemistry and materials science.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
tris(alumanylidynemethyl)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C.4Al |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVCGVPGBKGDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#[Al])[Al](C#[Al])C#[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Al4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














